
4-(Cyclopentyloxy)-3-fluoroaniline
Übersicht
Beschreibung
4-(Cyclopentyloxy)-3-fluoroaniline, also known as 4-CPFA, is an organic compound that has been studied extensively for its potential applications in the fields of science and technology. This compound is a derivative of the aromatic compound aniline, and is characterized by its cyclopentyloxy group and its fluorine atom. 4-CPFA is known to have a wide range of medicinal and industrial applications, and its unique properties have made it a subject of much research.
Wissenschaftliche Forschungsanwendungen
Bioactivation and Metabolism
4-Fluoroanilines, including compounds like 4-(Cyclopentyloxy)-3-fluoroaniline, are extensively studied for their metabolism and bioactivation pathways. Research shows that fluoroanilines with a fluorinated para position (like 4-fluoroaniline) are prone to bioactivation through the formation of reactive benzoquinoneimines. This is a direct result of cytochrome P-450 dependent conversion, leading to the creation of fluoride anion and benzoquinoneimine as primary products (Rietjens & Vervoort, 1991). Similarly, the microsomal metabolism of fluoroanilines, including p-hydroxylation and defluorination processes, are pivotal in understanding their bioactivation mechanisms (Rietjens & Vervoort, 1989).
Metabolic Fate and Biodegradation
Studies also focus on the metabolic fate of fluoroaniline derivatives in biological systems. For instance, the metabolism of 3-chloro-4-fluoroaniline in rats, using various techniques like HPLC-MS/MS and 19F-NMR spectroscopy, helps identify major metabolites and their transformation processes (Duckett et al., 2006). Additionally, research on the degradation of fluoroanilines by bacterial strains, such as Rhizobium sp. JF-3, reveals insights into the environmental biodegradation of these compounds (Zhao et al., 2019).
Biological Activities and Toxicity Studies
Fluoroanilines are also investigated for their biological activities and potential toxicity. Research into their electrochemical behavior, polymerization, and interaction with enzymes or cellular systems is crucial. For example, a study on the synthesis, reactions, and biological activities of fluoroaniline derivatives provides insights into their antibacterial and antifungal properties (Abdel‐Wadood et al., 2014). Moreover, the cometabolism of fluoroanilines, including their biodegradation and interaction with microorganisms, is an area of significant interest (Cao et al., 2015).
Synthesis and Chemical Properties
The synthesis of fluoroaniline derivatives and their chemical properties are fundamental aspects of research. Studies on the synthesis of various fluoroaniline-based compounds and their spectroscopic and thermal analysis contribute to a deeper understanding of their chemical nature and potential applications (Tolstikov et al., 2014).
Eigenschaften
IUPAC Name |
4-cyclopentyloxy-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWMVNLOMHZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



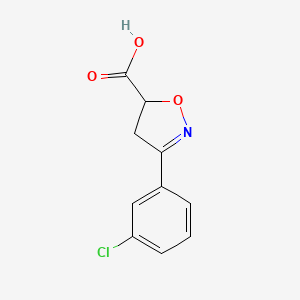
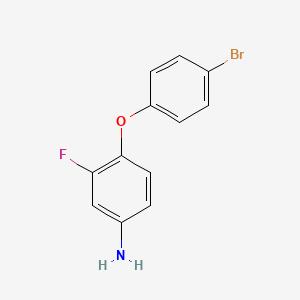

![[1-(3-Furylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3076064.png)
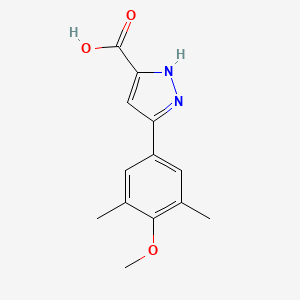

![5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3076082.png)

![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3076091.png)
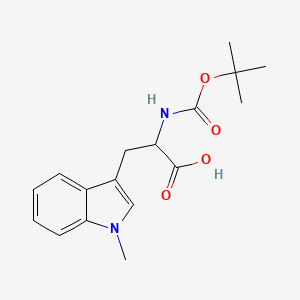
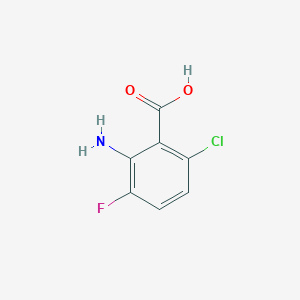
amine](/img/structure/B3076121.png)
![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)
![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)